4-Bromo-2-fluoro-5-(trifluoromethyl)benzaldehyde
Overview
Description
4-Bromo-2-fluoro-5-(trifluoromethyl)benzaldehyde is an aromatic aldehyde compound characterized by the presence of bromine, fluorine, and trifluoromethyl groups attached to a benzene ring. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity, making it a valuable intermediate in the synthesis of various pharmaceuticals, agrochemicals, and materials.
Mechanism of Action
Target of Action
Benzaldehyde derivatives are known to interact with various biological targets, including enzymes and receptors .
Mode of Action
It’s known that benzaldehyde derivatives can undergo reactions at the benzylic position, such as free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the target molecules, potentially altering their function.
Biochemical Pathways
Benzaldehyde derivatives are known to participate in various biochemical reactions, including those involving free radicals and nucleophilic substitutions .
Pharmacokinetics
The presence of fluorine atoms in the molecule could potentially influence its pharmacokinetic properties, as fluorine’s electronegativity, size, electrostatic interactions, and lipophilicity can significantly impact a compound’s chemical reactivity, physico-chemical behavior, and biological activity .
Result of Action
It’s known that benzaldehyde derivatives can cause changes in the target molecules, potentially altering their function .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-Bromo-2-fluoro-5-(trifluoromethyl)benzaldehyde. For instance, the compound should be handled in a well-ventilated area to avoid inhalation of dust, fume, gas, mist, vapors, or spray .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-fluoro-5-(trifluoromethyl)benzaldehyde typically involves multi-step reactions starting from commercially available precursors. One common method includes the bromination of 2-fluoro-5-(trifluoromethyl)benzaldehyde using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, with the temperature maintained at low to moderate levels to ensure selective bromination.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. These processes often utilize automated systems to precisely control reaction parameters such as temperature, pressure, and reagent flow rates. The use of catalysts and optimized reaction conditions can further improve the selectivity and overall yield of the desired product.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-fluoro-5-(trifluoromethyl)benzaldehyde undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium amide or potassium thiolate in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether are typical reducing agents.
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid are standard oxidizing agents.
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzaldehydes with various functional groups.
Reduction: Formation of 4-Bromo-2-fluoro-5-(trifluoromethyl)benzyl alcohol.
Oxidation: Formation of 4-Bromo-2-fluoro-5-(trifluoromethyl)benzoic acid.
Scientific Research Applications
4-Bromo-2-fluoro-5-(trifluoromethyl)benzaldehyde is utilized in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of complex organic molecules and as a building block in the development of new chemical entities.
Biology: In the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Medicine: As a precursor in the synthesis of pharmaceutical compounds with potential therapeutic applications.
Industry: In the production of agrochemicals, materials science, and as a component in specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-5-(trifluoromethyl)benzaldehyde
- 4-Fluoro-2-(trifluoromethyl)benzaldehyde
- 4-Bromo-2-fluoro-5-(trifluoromethyl)aniline
Uniqueness
4-Bromo-2-fluoro-5-(trifluoromethyl)benzaldehyde is unique due to the combination of bromine, fluorine, and trifluoromethyl groups on the benzene ring, which imparts distinct electronic and steric properties. These features enhance its reactivity and make it a versatile intermediate in various synthetic applications.
Properties
IUPAC Name |
4-bromo-2-fluoro-5-(trifluoromethyl)benzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3BrF4O/c9-6-2-7(10)4(3-14)1-5(6)8(11,12)13/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYXXJSLVINTBHO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1C(F)(F)F)Br)F)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3BrF4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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